10-(Cbz-amino)decanoic acid 10-(Cbz-amino)decanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624277
InChI: InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21)
SMILES: C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol

10-(Cbz-amino)decanoic acid

CAS No.:

Cat. No.: VC13624277

Molecular Formula: C18H27NO4

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

10-(Cbz-amino)decanoic acid -

Specification

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
IUPAC Name 10-(phenylmethoxycarbonylamino)decanoic acid
Standard InChI InChI=1S/C18H27NO4/c20-17(21)13-9-4-2-1-3-5-10-14-19-18(22)23-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,22)(H,20,21)
Standard InChI Key SPZYWRAMTIKTLK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCCCCCCCC(=O)O

Introduction

Chemical Structure and Molecular Properties

10-(Cbz-amino)decanoic acid is characterized by a 10-carbon aliphatic chain terminating in a carboxylic acid group and an amine protected by a Cbz group. The molecular weight of 321.4 g/mol and the SMILES notation OC(=O)CCCCCCCCCNC(=O)OCc1ccccc1\text{OC(=O)CCCCCCCCCNC(=O)OCc1ccccc1} reflect its bifunctional design . The Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) shields the amine from unwanted nucleophilic reactions during peptide elongation, while the carboxylic acid enables covalent bonding via amidation or esterification.

Key identifiers include:

  • CAS Number: 195302-79-5

  • IUPAC Name: 10-[(Benzyloxycarbonyl)amino]decanoic acid

  • Synonym: 10-(Carbobenzyloxy-amino)decanoic acid

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H27NO4\text{C}_{18}\text{H}_{27}\text{NO}_4
Molecular Weight321.4 g/mol
Melting Point160–172°C (decomposition)
SolubilityOrganic solvents (DMF, DMSO)

The compound’s amphiphilic nature, derived from its hydrophobic Cbz group and hydrophilic carboxylic acid, influences its solubility profile and self-assembly behavior in aqueous environments.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 10-(Cbz-amino)decanoic acid typically involves sequential protection and coupling reactions:

  • Amine Protection: The primary amine of 10-aminodecanoic acid (C10H21NO2\text{C}_{10}\text{H}_{21}\text{NO}_2) is protected with a Cbz group using benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) in the presence of a base like triethylamine .

  • Carboxylic Acid Activation: The terminal carboxylic acid is either left unprotected for subsequent conjugation or activated using coupling reagents such as HBTU or TBTU .

A representative reaction scheme is:

10-Aminodecanoic acid+Cbz-ClBase10-(Cbz-amino)decanoic acid+HCl\text{10-Aminodecanoic acid} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{10-(Cbz-amino)decanoic acid} + \text{HCl}

Optimization Challenges

  • Purity Control: Residual solvents (e.g., acetonitrile) and unreacted starting materials necessitate repeated crystallizations or chromatographic purification .

  • Scale-Up Limitations: Prolonged heating during large-scale synthesis risks decomposition, prompting the use of mixed solvents (acetonitrile/water) to enhance solubility .

Applications in Peptide Science and Bioconjugation

Peptide Synthesis

The compound’s decanoic acid spacer introduces flexibility between peptide domains, reducing steric hindrance in folded structures. For example, in solid-phase peptide synthesis (SPPS), the Cbz group is selectively removed via hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}) to expose the amine for further coupling .

Drug Delivery Systems

10-(Cbz-amino)decanoic acid serves as a linker in antibody-drug conjugates (ADCs). The carboxylic acid forms stable amide bonds with lysine residues on antibodies, while the Cbz-protected amine allows controlled drug release under physiological conditions.

Table 2: Bioconjugation Applications

ApplicationMechanismOutcome
ADC ConstructionAmide bond formationTargeted cytotoxicity
Biosensor FunctionalizationCarbodiimide couplingEnhanced ligand density

Comparative Analysis with Related Compounds

Cbz vs. Boc/Fmoc Protecting Groups

  • Cbz Group: Removed via hydrogenolysis; stable under acidic conditions .

  • Boc Group: Cleaved by trifluoroacetic acid (TFA); incompatible with acid-labile substrates .

  • Fmoc Group: Base-labile (piperidine); preferred for SPPS due to orthogonality .

Structural Analogues

  • Boc-10-aminodecanoic acid: Offers alternative protection but requires acidic deprotection .

  • Fmoc-10-aminodecanoic acid: Used in automated SPPS for UV-monitoring .

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